

Application Note: Isopropyl Butyrate as a Volatile Organic Compound (VOC) in Wine Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl butyrate*

Cat. No.: B1217352

[Get Quote](#)

Introduction

Isopropyl butyrate is a volatile organic compound (VOC) that contributes to the complex aroma profile of wine. As an ester, it is formed during fermentation through the enzymatic reaction between isopropanol and butanoic acid. Its characteristic fruity aroma, often described as reminiscent of pineapple and ripe fruit, can enhance the overall sensory experience of the wine.^[1] The concentration of **isopropyl butyrate** in wine is influenced by several factors, including the grape variety, the specific yeast strains used for fermentation, the fermentation temperature and conditions, and the aging process. Understanding the concentration and sensory impact of this compound is crucial for winemakers aiming to produce wines with specific aromatic profiles and for researchers studying the chemical composition of wine. This application note provides a detailed protocol for the quantification of **isopropyl butyrate** in wine using Gas Chromatography-Mass Spectrometry (GC-MS) and discusses its significance in wine analysis.

Sensory Impact and Quantitative Data

The sensory impact of a volatile compound in wine is not solely dependent on its concentration but also on its odor detection threshold. The Odor Activity Value (OAV) is a useful metric for estimating the contribution of a specific compound to the overall aroma of a wine. It is calculated by dividing the concentration of the compound by its sensory detection threshold. An OAV greater than 1 indicates that the compound is likely to be perceived by the human nose.

While data on the specific concentration of **isopropyl butyrate** across a wide variety of wines is limited in publicly available literature, its presence has been confirmed in Burgundy wine.[\[2\]](#) For the purpose of this application note, and to provide a framework for analysis, the following table includes the known odor threshold for **isopropyl butyrate** and typical concentration ranges for a closely related and commonly quantified ester, ethyl butyrate, to provide context for expected concentrations of this class of compounds.

Compound	Wine Type	Typical Concentration Range (µg/L)	Sensory Threshold (µg/L)	Aroma Descriptor
Isopropyl Butyrate	Burgundy (detection confirmed)	Data not readily available	6.2 [1]	Fruity, Pineapple, Ripe Fruit [1]
Ethyl Butyrate	Red Wines	1.3 - 54.7	15	Fruity, Apple
Ethyl Butyrate	White Wines	0.5 - 9.5	15	Fruity, Apple
Ethyl Butyrate	Sparkling Wines	140 - 270	15	Fruity, Apple

Factors Influencing Isopropyl Butyrate Concentration

The concentration of **isopropyl butyrate** in wine is the result of a complex interplay of viticultural and oenological factors:

- **Grape Variety:** The precursor compounds necessary for the formation of **isopropyl butyrate**, such as amino acids that can be converted to higher alcohols, can vary between grape varieties.
- **Yeast Strain:** The enzymatic machinery for ester synthesis varies significantly among different strains of *Saccharomyces cerevisiae* and other yeast species involved in fermentation. Some yeast strains are known to be high producers of certain esters.
- **Fermentation Conditions:** Temperature is a critical factor, with lower fermentation temperatures generally favoring the production and retention of volatile esters. The

availability of nutrients, particularly nitrogen, also plays a crucial role in yeast metabolism and ester formation.

- Winemaking Techniques: Practices such as cold soaking of the grapes before fermentation can influence the extraction of aroma precursors from the grape skins.
- Wine Aging: The concentration of esters can change during wine aging. While some esters may be formed through chemical reactions, others can be lost through hydrolysis.

Experimental Protocol: Quantification of Isopropyl Butyrate by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a common and effective method for the extraction and quantification of volatile esters like **isopropyl butyrate** from wine samples.

1. Materials and Reagents:

- Wine sample
- Sodium chloride (NaCl), analytical grade
- **Isopropyl butyrate** standard, analytical grade
- Internal standard (e.g., 2-octanol or deuterated ethyl butyrate), analytical grade
- Methanol, HPLC grade
- Deionized water
- 20 mL headspace vials with PTFE/silicone septa
- Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation:

- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
- Add a known concentration of the internal standard to the vial. The internal standard is used to correct for variations in extraction efficiency and injection volume.
- Immediately seal the vial with the PTFE/silicone septum and cap.
- Gently swirl the vial to dissolve the salt.

3. HS-SPME Extraction:

- Place the prepared vial in a heating block or water bath set to a specific temperature (e.g., 40°C).
- Allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature. The fiber will adsorb the volatile compounds.
- After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for desorption and analysis.

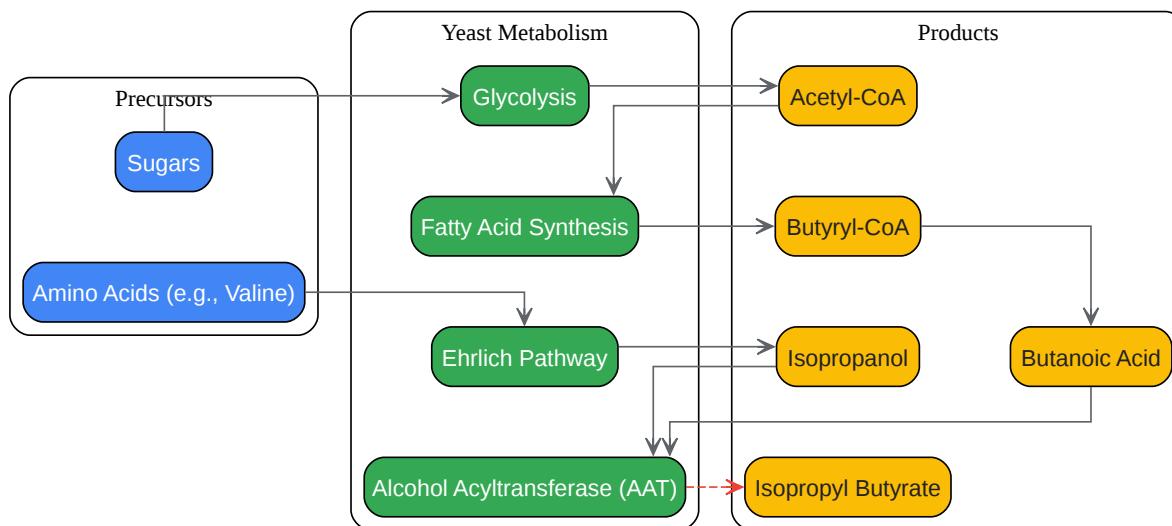
4. GC-MS Analysis:

- Injector: Set to a temperature suitable for the thermal desorption of the analytes from the SPME fiber (e.g., 250°C) and operate in splitless mode to maximize the transfer of analytes to the column.
- Column: A non-polar or medium-polarity capillary column is typically used for the separation of volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program: A typical temperature program would be:

- Initial temperature of 40°C, hold for 2 minutes.
- Ramp at 5°C/minute to 220°C.
- Hold at 220°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

5. Quantification:

- Create a calibration curve using standard solutions of **isopropyl butyrate** at different concentrations, each containing the same amount of internal standard as the samples.
- Analyze the standards using the same HS-SPME-GC-MS method.
- Identify the peaks corresponding to **isopropyl butyrate** and the internal standard in the chromatograms based on their retention times and mass spectra.
- Calculate the ratio of the peak area of **isopropyl butyrate** to the peak area of the internal standard for each standard and sample.
- Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
- Use the equation of the calibration curve to determine the concentration of **isopropyl butyrate** in the wine samples.


Logical Workflow for Wine VOC Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **isopropyl butyrate** in wine.

Signaling Pathway of Ester Formation during Fermentation

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **isopropyl butyrate** in yeast.

Conclusion

The analysis of **isopropyl butyrate** provides valuable insights into the aromatic composition and quality of wine. The HS-SPME-GC-MS method described in this application note offers a sensitive and reliable approach for the quantification of this and other volatile esters. By understanding the factors that influence the formation of **isopropyl butyrate** and its sensory impact, winemakers and researchers can better control and predict the aromatic profiles of their wines. Further research is warranted to establish a more comprehensive database of **isopropyl butyrate** concentrations across a wider range of wine varietals and to further elucidate the complex interactions between different aroma compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Isopropyl butyrate | 638-11-9 [smolecule.com]
- 2. Note 17: Identification of Volatile Organics in Wines Over Time [sisweb.com]
- To cite this document: BenchChem. [Application Note: Isopropyl Butyrate as a Volatile Organic Compound (VOC) in Wine Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217352#isopropyl-butyrate-as-a-volatile-organic-compound-voc-in-wine-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com